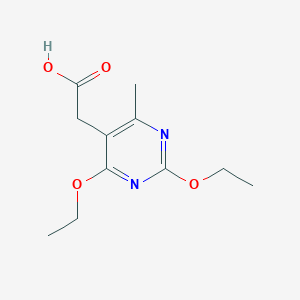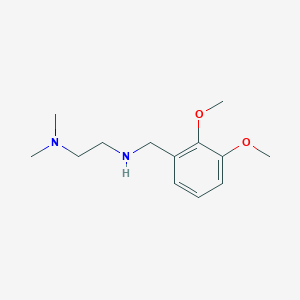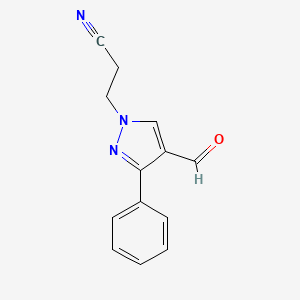
(4-アセチル-3,5-ジメチル-1H-ピラゾール-1-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is also known as 3,5-Dimethyl-1H-pyrazole-1-acetic acid . The CAS Number for this compound is 16034-49-4 .
Synthesis Analysis
While specific synthesis methods for “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” were not found, there are studies on the synthesis of related pyrazole derivatives. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Physical And Chemical Properties Analysis
“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a paste with a melting point of 186-192 °C . The SMILES string for this compound is Cc1cc©n(CC(O)=O)n1 .
科学的研究の応用
抗マイコバクテリア剤
ピラゾール誘導体は、マイコバクテリアにおける脂肪酸合成経路の重要な酵素であるエノイル-アシルキャリアタンパク質レダクターゼの阻害剤としての可能性について研究されてきました。 これは、結核などの疾患の治療に役立つ可能性のある抗マイコバクテリア剤の候補となるためです .
抗リーシュマニアおよび抗マラリア活性
一部のピラゾール化合物は、強力な抗リーシュマニアおよび抗マラリア活性を示しています。 分子シミュレーション研究では、標的酵素の活性部位に良好に適合し、結合自由エネルギーが低下することによって、その有効性を裏付けています .
抗炎症および鎮痛効果
ピラゾールは、抗炎症および鎮痛作用を示すことが知られています。 これらは、痛みと炎症の管理に役立つ新しい治療薬の開発に使用されてきました .
抗真菌および抗ウイルス特性
ピラゾールコアは、抗真菌および抗ウイルス活性を有する分子に組み込まれています。 これらの化合物は、さまざまな真菌感染症とウイルス性疾患の治療に使用するために探索することができます .
抗うつ効果
研究によると、特定のピラゾール誘導体は抗うつ効果がある可能性があります。 これは、精神科薬物での使用の可能性を開きます .
抗菌用途
ピラゾールベースの化合物は、抗菌特性について評価されており、新しい抗生物質の潜在的な候補となっています .
抗腫瘍活性
癌の進行に関与するさまざまな生物学的経路を阻害する能力があるため、ピラゾール誘導体は抗腫瘍剤として注目されています .
抗酸化特性
ピラゾールコアを有する化合物は、抗酸化特性を示しており、酸化ストレス関連疾患の予防に役立ちます .
研究結果や作用機序を含む各用途の詳細については、さらなる調査と科学出版物のアクセスが必要です。より具体的な情報が必要な場合や、別の化合物が気になる場合は、お気軽にお問い合わせください!
MDPI - 合成、分子ドッキング研究 BMC Chemistry - 合成、抗リーシュマニア Springer - 合成における最近の進歩
将来の方向性
The future directions for the study of “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” and related compounds could include further exploration of their pharmacological effects, such as their antileishmanial and antimalarial activities . Additionally, the development of new synthesis methods and the study of their chemical reactions could be beneficial .
作用機序
Target of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . Therefore, it is plausible that (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid may interact with similar targets.
Mode of Action
Related compounds have shown binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . These interactions could potentially inhibit the activity of these enzymes, leading to therapeutic effects.
Biochemical Pathways
Related compounds have been found to affect pathways related to the production of free radicals and reactive oxygen species . This suggests that (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid may also influence these pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
It is known that the presence of a pyridine core in the molecule can increase bioavailability .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid may have similar effects.
Action Environment
It is known that the compound is hygroscopic and should be stored away from water and oxidizing agents . This suggests that humidity and the presence of oxidizing agents in the environment could potentially affect the action and stability of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid.
特性
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAAGCCBFNEUKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390323 |
Source


|
| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890092-87-2 |
Source


|
| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

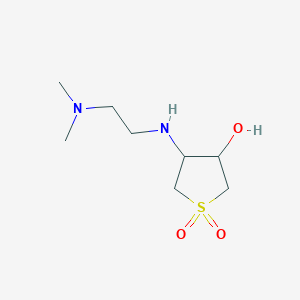
![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)






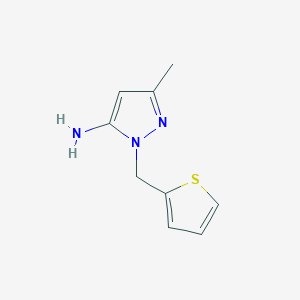
![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)

